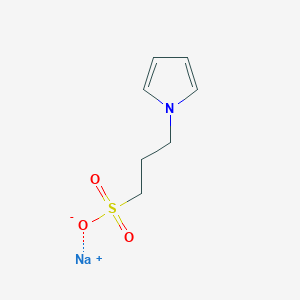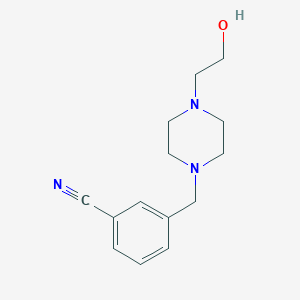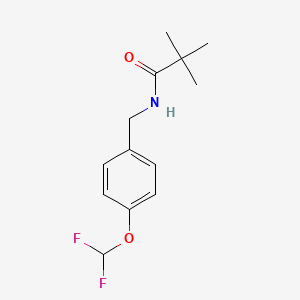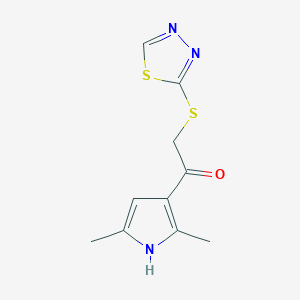
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The thiadiazole derivative is then reacted with a suitable halide to form the thioether linkage.
Pyrrole Substitution: The final step involves the substitution of the pyrrole ring onto the ethanone moiety, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the pyrrole ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may interact with biological targets such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(1h-pyrrol-3-yl)ethan-1-one: Similar structure but lacks the dimethyl substitution on the pyrrole ring.
2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)propan-1-one: Similar structure but has an additional methyl group on the ethanone moiety.
Uniqueness
The presence of the dimethyl substitution on the pyrrole ring and the specific positioning of the thiadiazole ring make 2-((1,3,4-Thiadiazol-2-yl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one unique. These structural features may confer distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H11N3OS2 |
|---|---|
Molecular Weight |
253.3 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone |
InChI |
InChI=1S/C10H11N3OS2/c1-6-3-8(7(2)12-6)9(14)4-15-10-13-11-5-16-10/h3,5,12H,4H2,1-2H3 |
InChI Key |
VHOGKNRUMZVBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CSC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


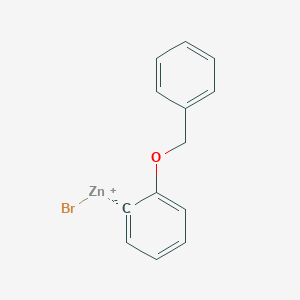
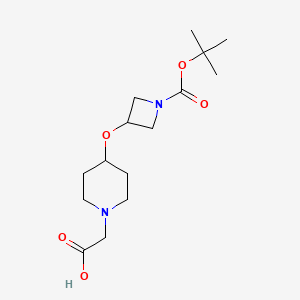
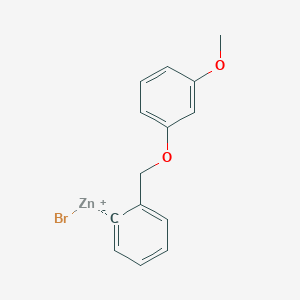
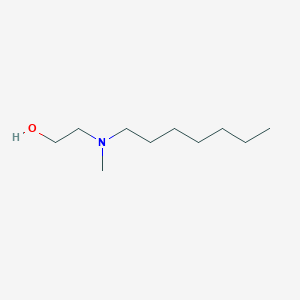
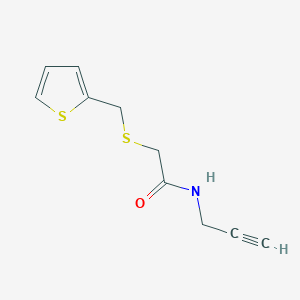
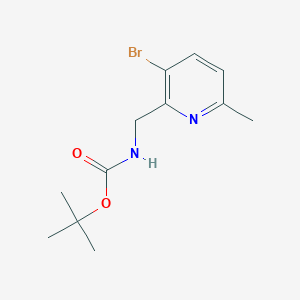
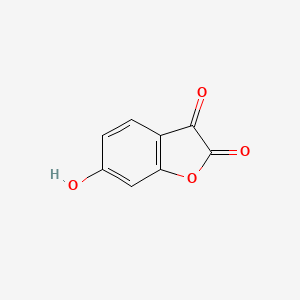
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
